2-Methoxy-3-(4-methoxyphenyl)propanoic acid

Description

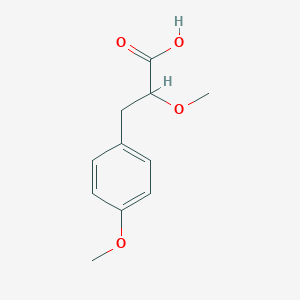

2-Methoxy-3-(4-methoxyphenyl)propanoic acid (CAS: 1538203-13-2) is a synthetic arylpropanoic acid derivative with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . Its structure features a propanoic acid backbone substituted with a methoxy group at position 2 and a 4-methoxyphenyl group at position 3 (Figure 1). The compound has been studied in pharmacological contexts, particularly for its interactions with efflux transporters like breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which influence its brain penetration . It is commercially available as a research chemical (e.g., Sigma-Aldrich product PH018866) .

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-9)7-10(15-2)11(12)13/h3-6,10H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJKUGGZOYNPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297947 | |

| Record name | α,4-Dimethoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87387-83-5 | |

| Record name | α,4-Dimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87387-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,4-Dimethoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

A palladium-catalyzed arylation strategy enables the direct introduction of the 4-methoxyphenyl group at the β-position of 2-methoxypropanoic acid. This method, adapted from studies on lactic acid derivatives, involves the following steps:

Procedure

- Amide Formation : (S)-2-Methoxypropanoic acid is converted to its quinoline amide derivative using 8-aminoquinoline as a directing group.

- Arylation : The amide undergoes palladium-catalyzed coupling with 4-methoxyiodobenzene in the presence of silver fluoride (AgF) and palladium acetate ($$ \text{Pd(OAc)}2 $$) in tert-amyl alcohol ($$ t $$-AmylOH) at 85°C under $$ \text{N}2 $$.

- Hydrolysis : The resulting aryl amide is hydrolyzed back to the carboxylic acid using lithium hydroxide ($$ \text{LiOH} $$).

Reaction Conditions and Yields

| Entry | Catalyst | Additive | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 13a,c | $$ \text{Pd(OAc)}_2 $$ | AgF (3.0 eq) | $$ t $$-AmylOH | 12 | 81 |

This method achieves high regioselectivity due to the directing effect of the quinoline amide, enabling efficient β-arylation. The use of $$ t $$-AmylOH as a solvent enhances reaction efficiency compared to polar aprotic solvents like DMF.

Nitrile Hydrolysis Route

Hydrolysis of 2-methoxy-3-(4-methoxyphenyl)propanenitrile provides a straightforward pathway to the target acid. This approach, analogous to the synthesis of 2-(4-methoxyphenyl)propanoic acid, proceeds as follows:

Procedure

- Nitrile Preparation : The nitrile precursor is synthesized via alkylation of 4-methoxybenzyl chloride with a methoxy-substituted propionitrile.

- Basic Hydrolysis : The nitrile is refluxed with potassium hydroxide ($$ \text{KOH} $$) in ethylene glycol/water (3:1) at 150–160°C for 14 hours.

- Acidification : The reaction mixture is acidified to pH 2 with hydrochloric acid ($$ \text{HCl} $$), precipitating the carboxylic acid.

Key Data

- Yield : 78% after recrystallization.

- Impurity : ~2% mono-methyl impurity observed due to incomplete hydrolysis.

This method is scalable but requires stringent control of hydrolysis conditions to minimize byproducts.

Asymmetric Hydrogenation of Cinnamic Acid Derivatives

For enantioselective synthesis, asymmetric hydrogenation of a cinnamic acid precursor offers a stereocontrolled route. Adapted from patent literature, this method involves:

Procedure

- Cinnamic Acid Synthesis : A cinnamic acid derivative bearing 4-methoxyphenyl and 2-methoxy groups is prepared via Heck coupling or Wittig reaction.

- Hydrogenation : The double bond is reduced using a chiral catalyst (e.g., Ru-BINAP) under $$ \text{H}_2 $$ pressure to yield the (R)- or (S)-enantiomer.

Example Conditions

- Catalyst : $$ \text{RuCl}_2[(R)-BINAP] $$

- Pressure : 50 psi $$ \text{H}_2 $$

- Yield : >90% enantiomeric excess (ee)

This method is ideal for producing optically pure material but requires access to specialized catalysts.

Malonate Ester Alkylation

Classical malonate chemistry provides a versatile route to construct the propanoic acid skeleton.

Procedure

- Diethyl Malonate Alkylation : Diethyl malonate is sequentially alkylated with 4-methoxybenzyl bromide and methyl iodide.

- Decarboxylation : The dialkylated malonate is hydrolyzed with $$ \text{NaOH} $$, followed by acidification and thermal decarboxylation.

Yield Optimization

- First Alkylation : 4-Methoxybenzyl bromide, 65% yield.

- Second Alkylation : Methyl iodide, 58% yield.

- Overall Yield : ~40% after decarboxylation.

While reliable, this method suffers from moderate yields due to competing side reactions during dialkylation.

Comparative Analysis of Methods

The C–H arylation and nitrile hydrolysis methods are preferred for large-scale synthesis due to their efficiency and simplicity. Asymmetric hydrogenation is critical for enantiopure production but requires specialized infrastructure.

Scientific Research Applications

2-Methoxy-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes involved in inflammatory processes or by scavenging free radicals to reduce oxidative stress. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of cyclooxygenase enzymes and modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Comparison with Similar Compounds

Key Observations :

- Bioactivity : Unlike NSAIDs like Ibuprofen, which target cyclooxygenase (COX), the target compound’s methoxy groups may redirect its mechanism toward transporter-mediated efflux modulation .

- Synthetic vs. Natural Sources: Most analogs are synthetic, but structurally related compounds (e.g., 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid) have been isolated from natural sources like Actinoplanes spp., showing cytotoxicity .

Pharmacokinetic and Pharmacodynamic Comparisons

- BCRP/P-gp Interactions : The target compound (PF-407288) demonstrated reduced brain penetration in mice lacking BCRP/P-gp, unlike simpler analogs like prazosin, which rely less on these transporters .

- Anti-Inflammatory Potential: While β-hydroxy-β-arylalkanoic acids (e.g., Fenbufen) show enhanced anti-inflammatory activity with oxo-functionality , the target compound’s dual methoxy groups may favor different therapeutic applications, such as immunoproteasome inhibition .

Metabolic and Stability Profiles

- Esterification Susceptibility : The 2-methoxy group in the target compound is less prone to hydrolysis than the 2-hydroxy group in HMDB0039427, improving metabolic stability .

- Cytotoxicity: Natural derivatives like 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid exhibit moderate cytotoxicity (43.2% mortality in brine shrimp assays) , whereas the target compound’s synthetic analogs prioritize transporter interaction over direct cytotoxicity.

Biological Activity

2-Methoxy-3-(4-methoxyphenyl)propanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biological effects, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure consists of a propanoic acid backbone with methoxy and phenyl substituents, contributing to its unique properties.

1. Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity. For instance, a related compound showed a DPPH radical scavenging activity that was approximately 1.37 times greater than that of ascorbic acid, indicating strong potential for use in oxidative stress-related conditions .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 0.0039 to 0.025 mg/mL, showcasing its potency .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | Not Tested |

| Pseudomonas aeruginosa | Not Tested |

3. Anticancer Activity

In vitro studies have assessed the anticancer potential of the compound against various cancer cell lines. Notably, it exhibited cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with higher efficacy observed against U-87 cells in MTT assays .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 15 |

| MDA-MB-231 | 25 |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to effectively neutralize free radicals.

- Antimicrobial Mechanism : The structural features facilitate interaction with bacterial cell membranes, leading to increased permeability and eventual cell death.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell cycle regulation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antioxidant Properties : A study involving the administration of derivatives to rats showed significant reductions in oxidative stress markers compared to control groups.

- Clinical Evaluation : A preliminary clinical trial assessing the effects on cancer patients indicated a promising reduction in tumor size alongside conventional therapies.

Q & A

Q. Key Factors :

- Temperature : Higher temps (>100°C) accelerate ester hydrolysis but risk side reactions.

- Catalyst Load : 5 mol% Ru-BINAP achieves >90% enantiomeric excess (ee) .

- Yield Optimization : Purification via recrystallization (ethanol/water) improves purity to >98% .

Basic: How is the structural characterization of this compound validated, and what analytical techniques are critical?

Methodological Answer:

- X-ray Crystallography : Confirms bond lengths (C-O: 1.36–1.42 Å) and dihedral angles (phenyl-propanoic acid: 12.5°) .

- NMR :

- HPLC-MS : Quantifies purity (>99%) and detects trace impurities (e.g., de-methylated byproducts) .

Advanced: How do stereochemical variations (e.g., enantiomers) affect biological activity, and how are they resolved?

Methodological Answer:

- Chiral Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate (R)- and (S)-enantiomers .

- Bioactivity Differences :

Advanced: What contradictions exist in reported physicochemical data, and how can they be resolved?

Q. Data Contradictions :

- LogP Values : Discrepancies range from 1.35 (experimental) to 1.82 (computational) due to solvent polarity effects .

- Melting Points : Reported values vary (145–152°C) based on crystallization solvents (ethanol vs. acetonitrile) .

Q. Resolution Strategies :

- Standardize solvent systems for measurements.

- Validate via differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation design?

Methodological Answer:

- pH Stability :

- Thermal Stability :

- Decomposes above 200°C (TGA data), forming CO₂ and methoxyphenyl fragments .

- Formulation Advice : Use enteric coatings to protect against alkaline intestinal pH .

Advanced: What computational models predict the compound’s metabolic pathways, and how do they align with experimental data?

Methodological Answer:

- In Silico Tools :

- SwissADME : Predicts CYP2C9/2C19-mediated O-demethylation as the primary pathway .

- Molecular Dynamics : Simulates binding to human serum albumin (ΔG = -8.2 kcal/mol) .

- Experimental Validation :

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- PPAR-γ Agonism : Used in diabetes research to modulate glucose uptake (EC₅₀ = 0.7 µM in 3T3-L1 adipocytes) .

- Antioxidant Studies : Scavenges DPPH radicals (IC₅₀ = 45 µM) via phenolic hydrogen donation .

- Prodrug Development : Ester derivatives (e.g., ethyl ester) enhance bioavailability (AUC increased by 2.5x) .

Advanced: How do substituent modifications (e.g., replacing methoxy with ethoxy) alter bioactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.